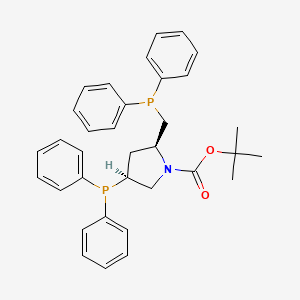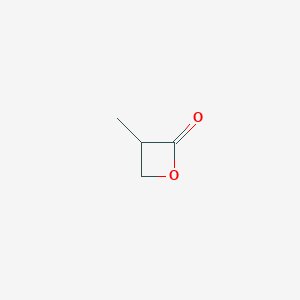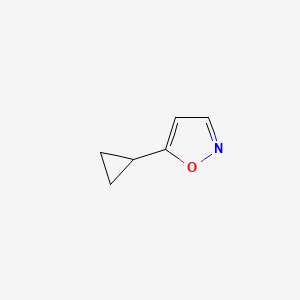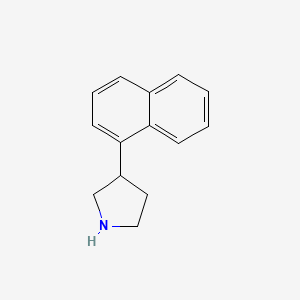
3-(1-Naphthyl)pyrrolidine
概要
説明
3-ナフタレン-1-イル-ピロリジンは、ナフタレン部分にピロリジン環が結合した有機化合物です。
2. 製法
合成経路と反応条件
3-ナフタレン-1-イル-ピロリジンの合成には、通常、ナフタレン誘導体とピロリジンの反応が用いられます。一般的な方法としては、適切な触媒の存在下、1-ナフタレンアルデヒドとピロリジンの縮合反応があります。 反応は通常、エタノールまたはメタノールなどの有機溶媒中で、還流条件下で行われます .
工業生産方法
3-ナフタレン-1-イル-ピロリジンの工業生産には、同様の合成経路が用いられる場合がありますが、規模が大きくなります。このプロセスは、収率と純度を最適化するために、多くの場合、連続フロー反応器と自動化システムを使用して、一貫した生産品質を確保します。
3. 化学反応解析
反応の種類
3-ナフタレン-1-イル-ピロリジンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、酸化されてナフタレン-1-イル-ピロリジン-2-オンを形成することができます。
還元: 還元反応によって、ナフタレン部分はジヒドロナフタレン誘導体に変化する可能性があります。
置換: ナフタレン環上で求電子置換反応が起こり、さまざまな官能基が導入される可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの還元剤が通常使用されます。
置換: 臭素または塩素などの試薬を、ルイス酸触媒の存在下で使用してハロゲン化反応を行うことができます。
生成される主な生成物
酸化: ナフタレン-1-イル-ピロリジン-2-オン。
還元: ジヒドロナフタレン誘導体。
置換: ハロゲン化ナフタレン誘導体。
科学的研究の応用
3-ナフタレン-1-イル-ピロリジンは、科学研究でさまざまな応用があります。
化学: より複雑な有機分子の合成のためのビルディングブロックとして使用されます。
生物学: 受容体結合研究におけるリガンドとしての可能性について調査されています。
医学: 抗炎症剤または抗癌剤など、潜在的な治療効果について調査されています。
作用機序
3-ナフタレン-1-イル-ピロリジンの作用機序には、特定の分子標的との相互作用が関与しています。例えば、特定の受容体に対するリガンドとして作用し、その活性を調節する可能性があります。 この化合物の効果は、これらの標的への結合を介して仲介され、細胞シグナル伝達経路の変化につながります .
6. 類似化合物の比較
類似化合物
1-(3-メトキシ-フェニル)-3-ナフタレン-1-イル-プロペノン: 構造は似ていますが、メトキシ基とプロペノン結合があります.
ナフタレン-1-イル-ピロリジン-2-オン: 3-ナフタレン-1-イル-ピロリジンの酸化誘導体。
独自性
3-ナフタレン-1-イル-ピロリジンは、ピロリジン環とナフタレン部分の独特な組み合わせにより、独特の化学的および物理的特性を示すため、独自性があります。この独自性により、研究や産業において特殊な用途に役立ちます。
Safety and Hazards
将来の方向性
Pyrrolidine and its derivatives, including 3-(1-Naphthyl)pyrrolidine, have shown promise in drug discovery due to their versatile scaffold and biological activities . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Naphthalen-1-yl-pyrrolidine typically involves the reaction of naphthalene derivatives with pyrrolidine. One common method is the condensation reaction between 1-naphthaldehyde and pyrrolidine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of 3-Naphthalen-1-yl-pyrrolidine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
化学反応の分析
Types of Reactions
3-Naphthalen-1-yl-pyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthalen-1-yl-pyrrolidin-2-one.
Reduction: Reduction reactions can convert the naphthalene moiety to a dihydronaphthalene derivative.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, often in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Naphthalen-1-yl-pyrrolidin-2-one.
Reduction: Dihydronaphthalene derivatives.
Substitution: Halogenated naphthalene derivatives.
類似化合物との比較
Similar Compounds
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: Similar in structure but with a methoxy group and a propenone linkage.
Naphthalen-1-yl-pyrrolidin-2-one: An oxidized derivative of 3-Naphthalen-1-yl-pyrrolidine.
Uniqueness
3-Naphthalen-1-yl-pyrrolidine is unique due to its specific combination of a pyrrolidine ring and a naphthalene moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
IUPAC Name |
3-naphthalen-1-ylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-7,12,15H,8-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTMCVZGLGDBGJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1C2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


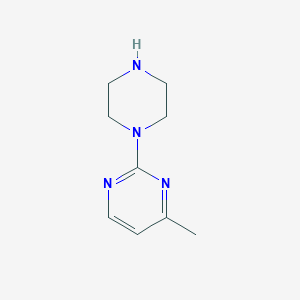
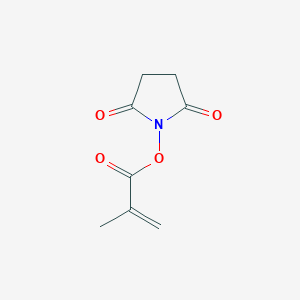
![4-[(2S)-2-Methylbutyl]-1,1'-biphenyl](/img/structure/B1311794.png)
![3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1311798.png)
![{4-[2-(Dimethylamino)ethoxy]phenyl}methanol](/img/structure/B1311799.png)
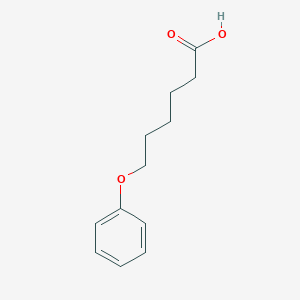
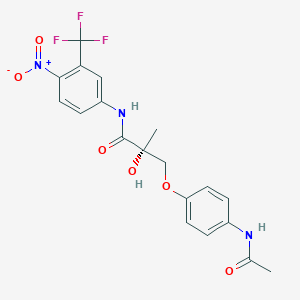
![Ethyl (E)-3,5-dihydroxy-7-[2-cyclopropyl-4-(4-fluorophenyl)-3-quinolinyl]-hept-6-enoate](/img/structure/B1311804.png)
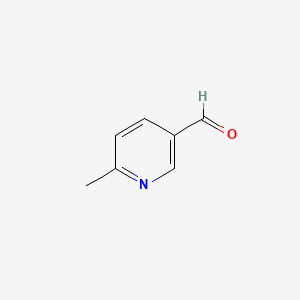

![17,20,23,26-Tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/no-structure.png)
